molecular formula C6H10ClF2N B2991327 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride CAS No. 2436770-95-3

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2991327
CAS No.: 2436770-95-3
M. Wt: 169.6
InChI Key: GAVPWMKXIKBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

7,7-difluoro-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVPWMKXIKBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436770-95-3
Record name 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is mainly used in research, especially in medicinal chemistry and pharmacology. Its applications include:

  • Synthesis of Derivatives It is used in synthesizing derivatives or for further chemical investigations.
  • Enzyme Inhibition It shows potential as an enzyme inhibitor, particularly against CD73, which is involved in cancer progression and inflammation.

Preliminary studies suggest that this compound has promising biological activity, especially in drug discovery. Its unique structure may give it an affinity for biological targets, making it a candidate for pharmacological studies.

Interaction studies have focused on its binding affinity to various biological targets, with initial findings suggesting potential interactions with enzymes involved in metabolic pathways. These interactions could provide insights into its mechanism of action and therapeutic potential, but further studies are needed to fully understand them.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
5-Azaspiro[2.4]heptaneLacks fluorine substituentsLess polar; different biological activity
1,1-Difluoro-5-azaspiro[2.4]heptaneContains difluorination at a different positionDifferent reactivity profile
5-Azaspiro[3.3]heptaneDifferent spirocyclic systemPotentially different pharmacological properties

The uniqueness of this compound lies in its specific difluorination pattern and spirocyclic structure, which may give it different biological activities compared to its analogs.

Analogs

Mechanism of Action

The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is not well-understood, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
  • CAS No.: 2436770-95-3
  • Molecular Formula : C₆H₁₀ClF₂N
  • Structural Features : A spirocyclic compound with a 5-azaspiro[2.4]heptane core, featuring two fluorine atoms at the 7th position and a hydrochloride salt form .

Industrial Availability :

  • Purity : ≥99% (industrial grade)
  • Packaging : 25 kg/cardboard drum
  • Certifications : REACH and ISO compliant .
  • Applications : Utilized as a building block in pharmaceutical synthesis, particularly in drug discovery for its constrained spirocyclic geometry, which enhances target binding and metabolic stability .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical differences among this compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Purity & Availability
7,7-Difluoro-5-azaspiro[2.4]heptane HCl 2436770-95-3 C₆H₁₀ClF₂N 177.60 Two fluorine atoms at C7; spiro[2.4] system 99% (Industrial)
1,1-Difluoro-5-azaspiro[2.4]heptane 1215166-77-0 C₆H₉F₂N 145.14 Fluorines at C1; non-salt form N/A
7-Fluoro-5-azaspiro[2.4]heptane HCl 2227205-26-5 C₆H₁₁ClFN 151.61 Single fluorine at C7; smaller halogen load 90% (Industrial)
7-Methoxy-5-azaspiro[2.4]heptane HCl CID 16738289 C₇H₁₃ClNO 162.64 Methoxy group at C7; increased lipophilicity Research-grade
8,8-Difluoro-2-azaspiro[4.5]decane HCl 1780964-59-1 C₉H₁₄ClF₂N 217.67 Larger spiro[4.5] system; fluorines at C8 N/A
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl 2177259-45-7 C₆H₁₀ClFNS 183.68 Sulfur atom in ring; spiro[3.4] system Neat (Analytical grade)

Biological Activity

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a novel compound with significant potential in medicinal chemistry, particularly noted for its antibacterial properties and as a building block in the synthesis of various bioactive molecules. This article explores its biological activity, including mechanisms of action, efficacy against pathogens, and applications in drug development.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • CAS Number : 2436770-95-3

The compound's unique spirocyclic structure, characterized by the presence of two fluorine atoms, enhances its chemical reactivity and biological activity. The difluorination is critical for increasing binding affinity to biological targets.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for treating various infections, particularly those caused by multidrug-resistant strains.

Table 1: Antibacterial Efficacy Against Selected Bacteria

Bacteria TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus0.5 µg/mL
Gram-negativeEscherichia coli1.0 µg/mL
Multidrug-resistantStreptococcus pneumoniae0.25 µg/mL

This table summarizes the MIC values indicating the compound's effectiveness in inhibiting bacterial growth.

The mechanism of action involves the compound's interaction with specific bacterial enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, which may lead to inhibition of key metabolic pathways in bacteria.

Synthesis of Fluoroquinolones

This compound serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics. These derivatives have shown improved antimicrobial properties compared to traditional antibiotics.

Case Study: Development of Novel Fluoroquinolones
In a study aimed at synthesizing new fluoroquinolone derivatives using this compound, researchers reported enhanced antibacterial activity and broader spectrum coverage against resistant strains. The synthesis involved multi-step reactions where this compound was reacted with various functional groups to yield active compounds.

Potential as CD73 Inhibitors

The compound has also been explored as a reactant in synthesizing CD73 inhibitors, which are promising candidates for cancer therapy due to their role in tumor immune evasion.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic potential. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Absorption : Rapidly absorbed with a bioavailability rate of approximately 75%.
  • Distribution : High tissue distribution observed in liver and lungs.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for about 60% of the administered dose.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride, and how can intermediates be optimized?

  • Methodology : Synthesis often involves photochemical decomposition of pyrazoline precursors or cyclization of fluorinated spirocyclic amines. For example, photochemical methods are effective for introducing difluoro groups while maintaining the spirocyclic backbone . Intermediates such as tert-butyl-protected derivatives (e.g., tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate) can be optimized using Boc protection/deprotection strategies to enhance yield and purity .
  • Key Considerations : Monitor reaction progress via LC-MS to detect byproducts like uncyclized amines or over-fluorinated species.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a hexanesulfonic acid mobile phase (pH 2.0) for purity assessment, as described in pharmacopeial methods for related bicyclic amines . Structural confirmation requires 1^1H/19^19F NMR to resolve spirocyclic geometry and fluorine positions, complemented by high-resolution mass spectrometry (HRMS) to verify molecular formula (C6_6H10_{10}ClF2_2N) .
  • Data Interpretation : NMR splitting patterns (e.g., geminal fluorine coupling) and HRMS isotopic peaks should align with theoretical values.

Q. What safety protocols are critical for handling this compound?

  • Guidelines : Work in a fume hood with personal protective equipment (PPE), including fluoropolymer gloves, due to potential respiratory and skin irritation. MedChemExpress safety data sheets emphasize restricted use to qualified personnel in authorized facilities .
  • Storage : Store desiccated at 2–8°C to prevent hydrolysis of the azaspiro ring .

Advanced Research Questions

Q. How does the spirocyclic architecture influence this compound’s reactivity in medicinal chemistry applications?

  • Theoretical Framework : The spiro[2.4]heptane core imposes conformational rigidity, mimicking meta-substituted benzene geometries in bioactive molecules. This enhances binding selectivity in drug targets, as seen in bicyclo[3.1.1]heptane analogs .
  • Experimental Design : Compare pharmacokinetic properties (e.g., metabolic stability) of 7,7-difluoro derivatives against non-fluorinated spirocycles using in vitro microsomal assays.

Q. Can computational modeling predict the impact of fluorine substitution on electronic properties and solubility?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and dipole moments. Solubility parameters (logP) can be predicted using group contribution methods, validated experimentally via shake-flask assays .
  • Data Contradictions : Fluorine’s electron-withdrawing effect may paradoxically increase solubility via polar surface area enhancement, conflicting with logP predictions. Resolve via Hansen solubility parameter analysis.

Q. What role does this compound play in the synthesis of complex pharmaceuticals like Ledipasvir?

  • Case Study : It serves as a key intermediate in multi-step syntheses of HCV protease inhibitors. For example, coupling with benzimidazole fragments via Suzuki-Miyaura cross-coupling yields advanced intermediates with antiviral activity .
  • Optimization Challenges : Address steric hindrance during coupling by screening palladium catalysts (e.g., XPhos vs. SPhos) and adjusting reaction temperatures .

Methodological Contradictions and Resolutions

Q. How can researchers reconcile discrepancies in reported CAS numbers or molecular formulas?

  • Resolution : Cross-reference authoritative databases (e.g., PubChem, Enamine) to confirm CAS 2436770-95-3 for the difluoro variant, distinct from non-fluorinated analogs like 5-azaspiro[2.4]heptane hydrochloride (CAS 3659-21-0) .

Q. What strategies validate the biological activity of derivatives when in vitro assays conflict with computational predictions?

  • Integrated Approach : Combine molecular dynamics simulations (e.g., binding free energy calculations) with surface plasmon resonance (SPR) to assess target affinity. Discrepancies may arise from off-target effects, requiring orthogonal assays like cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.